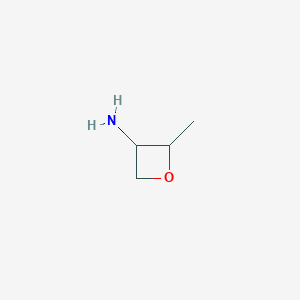
2-Methyloxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of oxetane, a four-membered cyclic ether, and contains an amino group attached to the third carbon atom of the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the ring formation .
Industrial Production Methods: Industrial production methods for 2-Methyloxetan-3-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxetanes, hydroxylated derivatives, and other cyclic compounds .
Scientific Research Applications
2-Methyloxetan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyloxetan-3-amine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These properties make it a versatile compound in chemical synthesis and biological applications.
Comparison with Similar Compounds
3-Aminooxetane: Similar in structure but lacks the methyl group on the oxetane ring.
2-Methyloxetane: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Methyl-3-oxetanamine hydrochloride: A salt form with different solubility and stability properties.
Uniqueness: 2-Methyloxetan-3-amine is unique due to the presence of both the oxetane ring and the amino group, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
2-methyloxetan-3-amine |
InChI |
InChI=1S/C4H9NO/c1-3-4(5)2-6-3/h3-4H,2,5H2,1H3 |
InChI Key |
LNXUAXWPZSNDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


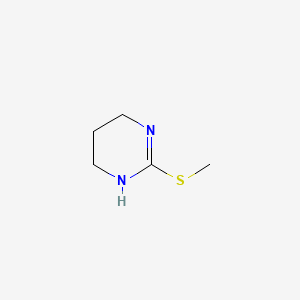
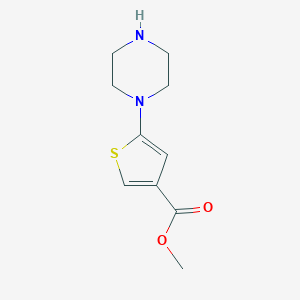
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B12329162.png)
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
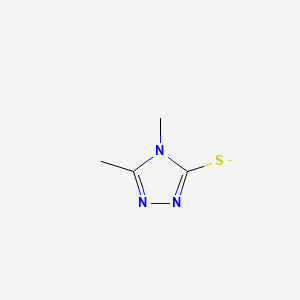
![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)
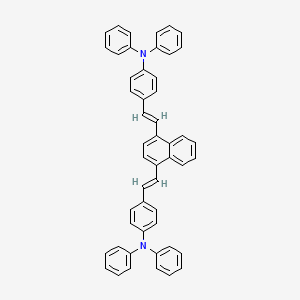
![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
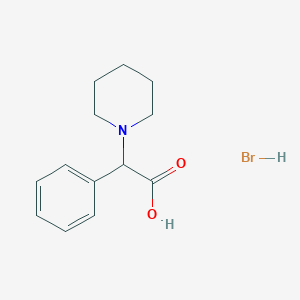
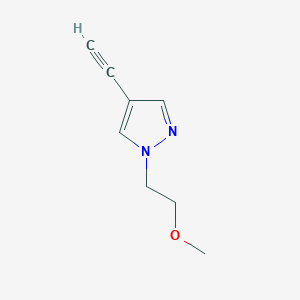
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
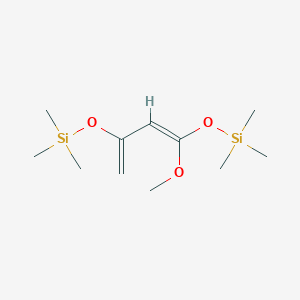
![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
